Potassium hydrogen DL-aspartate
Overview
Description
Potassium hydrogen DL-aspartate is a medication indicated to treat combined potassium-magnesium deficiency with subsequent arrhythmia . It is a small molecule and is currently classified as experimental .
Molecular Structure Analysis
The molecular formula of Potassium hydrogen DL-aspartate is C4H6KNO4 . The average molecular weight is 171.19 g/mol . The structure is stereochemical and racemic .
Physical And Chemical Properties Analysis
The physical and chemical properties of Potassium hydrogen DL-aspartate include a molecular weight of 171.19 g/mol . The compound is stored in a sealed, dry environment at room temperature .
Scientific Research Applications
Comparative Efficacy in Electrolyte Depletion Recovery
A study compared the efficacy of potassium magnesium L-, D-, and DL-aspartate stereoisomers in overcoming electrolyte depletions induced by digoxin and furosemide in rats. It found that L-aspartate was more effective in restoring potassium and magnesium levels than its D- and DL-counterparts, suggesting stereoisomer-specific pharmacological properties that could be beneficial in treating electrolyte imbalances (Iezhitsa et al., 2004).
Polymerization Catalyst
Another study explored the dehydration-polymerization kinetics of DL- and L-aspartic acid in the presence of potassium bisulfate. It revealed that potassium bisulfate effectively catalyzes the polymerization of aspartic acid, leading to polyaspartate with higher molecular weights. This suggests potential applications of potassium aspartate in polymer synthesis (Wang et al., 2004).
Neural Transmission and Neuroprotection
Research on the depolarization-coupled release of [3H] d-Aspartate from mammalian isolated retinae by hydrogen sulfide revealed that potassium aspartate plays a role in neural transmission, potentially offering insights into neuroprotective strategies in retinal health and disease (Opere et al., 2005).
Photocatalytic Applications
A study on lyotropic mixtures with non-chiral N-acylamino acid surfactants, including potassium N-dodecanoyl-dl-aspartate, investigated their application in creating new materials with potential photocatalytic properties. These surfactants were used to prepare mixtures exhibiting nematic phases, suggesting applications in materials science and engineering (Akpinar et al., 2014).
Traumatic Brain Injury Recovery
Potassium aspartate has been studied for its neuroprotective effects on traumatic brain injury (TBI) in rats, showing that it can significantly improve neurological deficits and decrease cortical lesion volume. The study indicated that potassium aspartate aids in TBI recovery by increasing ATP levels, Na+/K+-ATPase activity, and reducing brain edema, providing experimental evidence for its clinical application (Gu et al., 2016).
Safety and Hazards
When handling Potassium hydrogen DL-aspartate, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .
properties
IUPAC Name |
potassium;3-amino-4-hydroxy-4-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4.K/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXVQZSTAVIHFD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6KNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401021780 | |
Record name | Potassium hydrogen DL-aspartate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401021780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium hydrogen DL-aspartate | |
CAS RN |
923-09-1 | |
Record name | Potassium hydrogen DL-aspartate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923091 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Potassium hydrogen DL-aspartate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15998 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Potassium hydrogen DL-aspartate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401021780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium hydrogen DL-aspartate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.899 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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